molecular formula C13H11Cl2N3OS B12213208 5-chloro-N-(5-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(5-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B12213208
M. Wt: 328.2 g/mol
InChI Key: PUVQQAMEQPNYBX-UHFFFAOYSA-N
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Description

“5-chloro-N-(5-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide” is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-chloro-N-(5-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting from simple precursors like urea and β-diketones.

    Chlorination: Introduction of chlorine atoms using reagents like thionyl chloride or phosphorus pentachloride.

    Substitution Reactions: Introducing the methylsulfanyl and carboxamide groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.

    Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in transition metal catalysis.

    Material Science: As a building block for advanced materials.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Antimicrobial Activity: Studied for its potential antimicrobial properties.

Medicine

    Drug Development: Investigated as a lead compound for developing new pharmaceuticals.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Science: As a monomer or additive in polymer synthesis.

Mechanism of Action

The mechanism of action of “5-chloro-N-(5-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide” would depend on its specific application. For example:

    Enzyme Inhibition: It might bind to the active site of an enzyme, blocking substrate access.

    Antimicrobial Activity: It could disrupt cell membrane integrity or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methylphenyl derivatives: Compounds with similar aromatic substitution patterns.

    Pyrimidine-4-carboxamides: Compounds with similar core structures but different substituents.

Uniqueness

    Structural Features: The combination of chloro, methylsulfanyl, and carboxamide groups in a single molecule.

    Reactivity: Unique reactivity patterns due to the presence of multiple functional groups.

Properties

Molecular Formula

C13H11Cl2N3OS

Molecular Weight

328.2 g/mol

IUPAC Name

5-chloro-N-(5-chloro-2-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C13H11Cl2N3OS/c1-7-3-4-8(14)5-10(7)17-12(19)11-9(15)6-16-13(18-11)20-2/h3-6H,1-2H3,(H,17,19)

InChI Key

PUVQQAMEQPNYBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=NC(=NC=C2Cl)SC

Origin of Product

United States

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